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molecular formula C8H9BrO2 B094514 2-Bromo-1,3-dimethoxybenzene CAS No. 16932-45-9

2-Bromo-1,3-dimethoxybenzene

Cat. No. B094514
M. Wt: 217.06 g/mol
InChI Key: VHVYSMMZHORFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05621129

Procedure details

In a solution of 1,3-dimethoxybenzene (3.0 g, 21.7 mmol) dissolved in diethyl ether (90 ml), a 1.65M solution of n-butyl lithium in n-hexane (19.8 ml, 32.7 mmol of n-butyl lithium) was added at room temperature, and a reaction mixture was heated to reflux for 4 hours. After cooling the reaction mixture to 0° C., a solution of carbon tetrabromide (15.8 g, 47.7 mmol) in diethyl ether (60 ml) was added to the mixture, and stirred at room temperature for 20 hours. A small amount of water was added to the reaction mixture, and then the reaction mixture was diluted with ethyl acetate (90 ml). The organic layer was washed with water and dried over anhydrous magnesium sulfate. Thereafter, the solvent was evaporated off, and the residue was purified by column chromatography to obtain 1-bromo-2,6-dimethoxybenzene (2.70 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.8 mL
Type
reactant
Reaction Step Two
Quantity
15.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=1.C([Li])CCC.CCCCCC.C(Br)(Br)(Br)[Br:23]>C(OCC)C.C(OCC)(=O)C.O>[Br:23][C:4]1[C:3]([O:2][CH3:1])=[CH:8][CH:7]=[CH:6][C:5]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
COC1=CC(=CC=C1)OC
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
19.8 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
15.8 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC1=C(C=CC=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 57.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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